1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWRIXLHURUOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180610 | |
| Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-90-9 | |
| Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary and most reported method for synthesizing 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine involves the nucleophilic substitution reaction between 2-bromo-4,5-difluorobenzenesulfonyl chloride and 4-ethylpiperazine. This reaction forms the sulfonamide linkage characteristic of the target compound.
$$
\text{2-bromo-4,5-difluorobenzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine}
$$
- Base: Triethylamine (or other suitable organic bases) is added to neutralize the hydrochloric acid generated during the reaction.
- Solvent: Dichloromethane (DCM) or other aprotic organic solvents are typically used.
- Temperature: The reaction is generally performed at room temperature or slightly elevated temperatures (25–40°C).
- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.
This method is straightforward and allows for good control over the reaction parameters, leading to high yields and purity of the product.
Industrial Scale Considerations
On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates process optimizations:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated addition of reactants and bases to maintain stoichiometric balance.
- Optimization of solvent recycling and purification steps to reduce waste and cost.
- Reaction monitoring using in-line spectroscopy for quality control.
These improvements ensure consistent product quality and scalability.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants ratio | 1:1 to 1:1.2 (sulfonyl chloride : piperazine) | Slight excess of amine may be used to drive reaction |
| Base | Triethylamine (1-1.5 equivalents) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane or similar | Aprotic solvents preferred |
| Temperature | 25–40°C | Room temperature sufficient in many cases |
| Reaction time | 4–16 hours | Overnight for complete conversion |
| Purification | Extraction, recrystallization, chromatography | Depends on scale and purity requirements |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the secondary amine nitrogen of 4-ethylpiperazine on the sulfur atom of the sulfonyl chloride, displacing chloride ion. The triethylamine base scavenges the released HCl, preventing protonation of the amine and driving the reaction forward.
Chemical Reactivity and Further Functionalization
The prepared compound retains reactive sites:
- Bromo substituent: Can undergo further substitution reactions (e.g., Suzuki, Heck coupling) to introduce diverse functional groups.
- Sulfonyl group: Stable under various conditions but can participate in redox or substitution reactions if desired.
This versatility makes the compound a useful building block in synthetic organic chemistry.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 2-bromo-4,5-difluorobenzenesulfonyl chloride + 4-ethylpiperazine | Formation of sulfonamide bond |
| 2 | Triethylamine (base) | Neutralization of HCl |
| 3 | Dichloromethane (solvent) | Medium for reaction |
| 4 | Stirring at 25–40°C for 4–16 hours | Completion of reaction |
| 5 | Workup: Extraction, purification | Isolation of pure product |
Research Findings and Literature Support
- The synthesis method described is consistent with standard sulfonamide formation protocols widely reported in organic synthesis literature.
- Variations in solvent and base may be explored to optimize yield and purity.
- Industrial scale production benefits from continuous flow techniques and automated controls to improve efficiency.
- The compound’s structure allows for subsequent derivatization, expanding its utility in drug discovery and material science.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine has been investigated for its role as a sigma receptor modulator . Sigma receptors are implicated in various neurological disorders and conditions, including depression, schizophrenia, and neurodegenerative diseases. Compounds that interact with sigma receptors can potentially provide therapeutic benefits for these conditions .
Inhibition Studies
Research indicates that derivatives of piperazine compounds, including this specific sulfonyl derivative, exhibit significant activity against glutaminyl cyclase, an enzyme linked to Alzheimer's disease pathology. The inhibition of this enzyme could lead to a reduction in amyloid-beta peptide accumulation, which is critical in the development of Alzheimer's .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models. For example, a study highlighted the potential of sulfonamide derivatives to act as anti-inflammatory agents through modulation of sigma receptors .
Material Science
Chemical Properties
The compound's unique structure allows it to be utilized in the development of specialty materials. Its sulfonyl group contributes to enhanced solubility and stability in various solvents, making it suitable for applications in coatings and polymers .
Synthesis of New Materials
Researchers have explored the use of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine in synthesizing new polymeric materials with tailored properties. The incorporation of such compounds can improve mechanical strength and thermal stability .
Research Tool
Biochemical Research
Due to its specific interactions with biological targets, this compound serves as a valuable tool in biochemical assays aimed at understanding receptor-ligand interactions. Its ability to selectively bind to sigma receptors makes it useful for studying receptor dynamics and signaling pathways .
Development of Assays
The compound can be employed in the development of high-throughput screening assays for identifying new sigma receptor ligands or inhibitors. This application is critical for drug discovery processes targeting neurological disorders .
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Aromatic Substituents
- 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS 385404-09-1) :
Differs by lacking fluorine atoms and having a bromine at the para position. This reduces electronegativity and may decrease metabolic stability compared to the difluoro analog . - 1-((3-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS 1004636-96-7) :
Bromine at the meta position instead of ortho, altering steric and electronic interactions with biological targets . - 1-((2-Bromo-5-methoxybenzoyl)piperazine derivatives :
Substitution of sulfonyl with benzoyl and addition of a methoxy group modifies solubility and target selectivity, as seen in anticancer studies .
Piperazine Modifications
- Vardenafil (Levitra): Contains a more complex imidazotriazinone group and ethylpiperazine sulfonyl moiety. While structurally related, it targets phosphodiesterase-5 (PDE5) for erectile dysfunction, unlike simpler sulfonylpiperazines .
Antiproliferative Activity
- Acylsulfonylpiperazines (e.g., 4a–4x) :
Exhibit IC50 values in the µM range against cancer cell lines, with bromine and fluorine substitutions enhancing potency by improving DNA intercalation or enzyme inhibition . - Oxicam analogs () :
Piperazine-linked benzothiazines show COX-2 inhibition, suggesting the target compound’s difluoro-bromo motif may similarly modulate inflammatory pathways .
Enzyme Inhibition
Physicochemical Properties
Key Observations :
- Higher molecular weight and complexity in Vardenafil correlate with its specialized PDE5 inhibition.
Biological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS Number: 1704066-90-9) is a sulfonamide derivative of piperazine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a brominated and difluorinated phenyl group, contributing to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H15BrF2N2O2S
- Molecular Weight : 357.23 g/mol
- Chemical Structure : Chemical Structure
The biological activity of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that play crucial roles in cellular processes. For example, studies indicate that piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is significant for neuropharmacological applications .
- Antimicrobial Properties : There is evidence suggesting that related bromophenazine compounds exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.78–1.56 µM . This suggests a potential role for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine in treating bacterial infections.
- Antiviral Activity : Preliminary data indicate that similar compounds may possess antiviral properties, particularly in the context of HIV and other viral pathogens. The ability to reactivate viral gene expression in latency models has been noted, highlighting the potential for therapeutic applications in viral infections .
Biological Activity Data Table
| Activity Type | Target/Pathogen | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Human Acetylcholinesterase | Not specified | |
| Antibacterial | Staphylococcus aureus | 0.78 - 1.56 | |
| Antiviral | HIV Latency Models | Not specified |
Case Studies
Several studies have investigated the biological effects and therapeutic potential of piperazine derivatives, including 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine:
- Neuropharmacological Studies : Research on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems by inhibiting AChE, which may have implications for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Efficacy : A focused library of bromophenazine analogues showed significant antibacterial activity, suggesting that structural modifications similar to those in 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine could enhance antimicrobial efficacy against resistant strains .
- Viral Reactivation Studies : Investigations into latency-reversing agents have included compounds structurally related to 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine, revealing their potential to reactivate latent HIV infections in vitro .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | >85% |
| Base | Triethylamine | 90% efficiency |
| Temperature | 0–25°C | Prevents degradation |
Advanced: How does the substitution pattern on the piperazine ring influence the compound’s bioactivity and stability?
The ethyl group at the 4-position of the piperazine ring enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets . However, bulkier substituents (e.g., diphenylmethyl) may reduce solubility, necessitating structural balancing in drug design . Stability studies indicate that electron-withdrawing groups (e.g., sulfonyl) improve resistance to oxidative degradation but may increase photolability under UV light .
Q. Key methodological considerations :
- Structure-activity relationship (SAR) : Compare analogs via in vitro assays (e.g., receptor binding) to map substituent effects .
- Accelerated stability testing : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via HPLC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic sulfonyl group (δ 7.0–8.0 ppm) .
- ¹³C NMR : Confirms the sulfonyl carbon (δ ~110 ppm) and ethyl group connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄BrF₂N₂O₂S) .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Contradictions often arise from differences in assay conditions or substituent electronic effects. For example:
- Case study : A methyl vs. ethyl substituent on the piperazine ring may show divergent IC₅₀ values in enzyme inhibition assays due to steric hindrance .
- Methodological resolution :
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Serves as a scaffold for designing CNS-targeting drugs due to its sulfonyl-piperazine core, which mimics neurotransmitter receptor ligands .
- Chemical biology : Acts as a probe for studying sulfotransferase enzymes or protein-protein interactions via photoaffinity labeling .
Advanced: What strategies mitigate photodegradation during storage and handling?
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to minimize light/oxygen exposure .
- Formulation : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) in solid-state preparations .
- Analytical validation : Monitor degradation products using LC-MS and quantify via kinetic modeling .
Basic: How is the compound purified post-synthesis?
- Recrystallization : Use ethanol/water mixtures to remove unreacted sulfonyl chloride .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) isolates the pure product .
Advanced: What computational methods support the design of derivatives with enhanced selectivity?
- Molecular dynamics (MD) simulations : Predict binding modes to target receptors (e.g., dopamine D₂) and optimize substituent geometry .
- Quantitative structure-activity relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors to model bioactivity .
Basic: How does the bromine atom influence reactivity in cross-coupling reactions?
The bromine at the 2-position on the phenyl ring enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating diversification into analogs with tailored properties .
Q. Example protocol :
- React with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C for 12 hours .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
